

# An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Diacetoxyacetophenone

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## Compound of Interest

Compound Name: **3',5'-Diacetoxyacetophenone**

Cat. No.: **B017105**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant applications of **3',5'-Diacetoxyacetophenone** (CAS No: 35086-59-0). This compound serves as a valuable intermediate in organic synthesis and holds potential in medicinal chemistry.

## Core Physicochemical Properties

**3',5'-Diacetoxyacetophenone** is an organic compound characterized by an acetophenone core with two acetoxy groups substituted at the 3' and 5' positions of the phenyl ring. Its appearance is typically a white to brown crystalline powder.[\[1\]](#)[\[2\]](#)

Table 1: Key Physicochemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	<b>35086-59-0</b>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>12</sub> O <sub>5</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	236.22 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	(3-acetyl-5-acetoxyphenyl) acetate	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	91-94 °C (lit.)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	165-168 °C @ 0.7501 mmHg	<a href="#">[3]</a> <a href="#">[1]</a> <a href="#">[4]</a>
Density	~1.203 - 1.303 g/cm <sup>3</sup> (estimate)	<a href="#">[3]</a> <a href="#">[4]</a>
Flash Point	168.7 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Soluble in Dichloromethane, Methanol	<a href="#">[7]</a>
Appearance	White to Brown powder to crystal	<a href="#">[3]</a> <a href="#">[1]</a>

| InChI Key| QODJHYBESCIPOG-UHFFFAOYSA-N |[\[3\]](#)[\[7\]](#) |

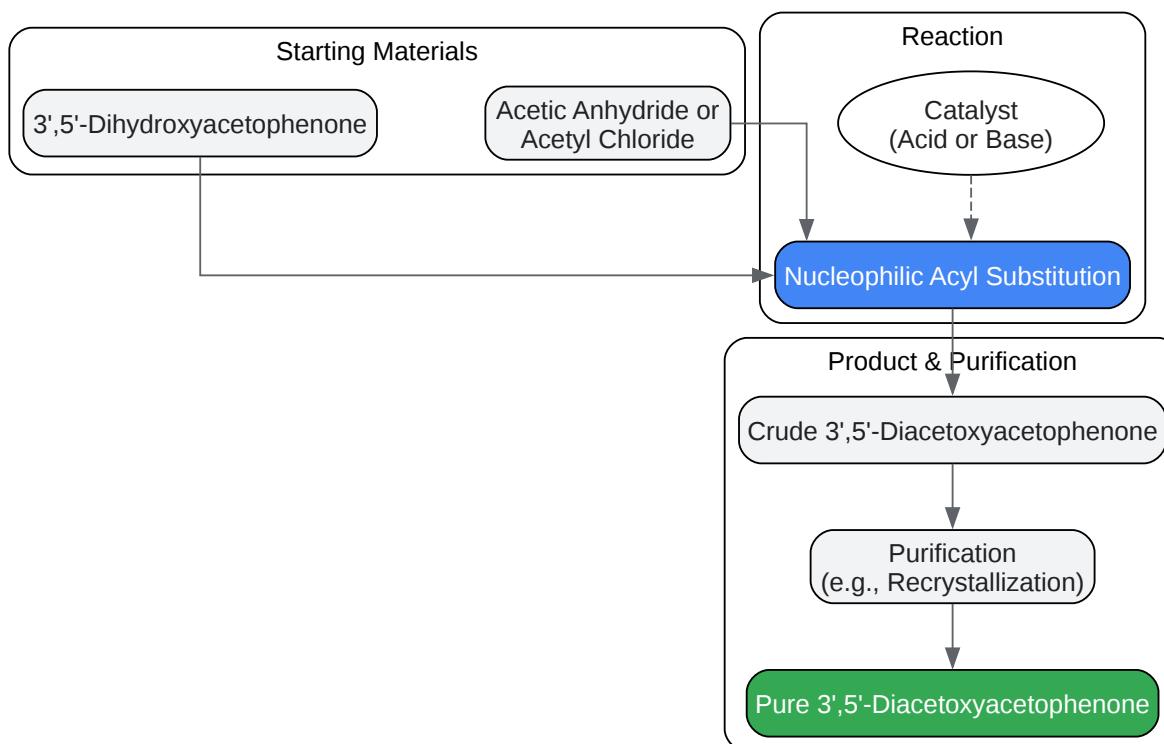
## Synthesis and Experimental Protocols

**3',5'-Diacetoxyacetophenone** is primarily synthesized through the acetylation of its dihydroxy precursor or via a Grignard reaction.

### 2.1. Method 1: Acetylation of 3',5'-Dihydroxyacetophenone

A primary method for synthesizing **3',5'-Diacetoxyacetophenone** is the acetylation of 3',5'-dihydroxyacetophenone.[\[8\]](#) This process involves the reaction of the dihydroxy compound with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.[\[8\]](#) The nucleophilic hydroxyl groups attack the carbonyl carbon of the acetylating agent, leading to the formation of the di-acetoxy ester.[\[8\]](#)

## Logical Workflow for Acetylation Synthesis

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Caption: Synthesis of **3',5'-Diacetoxyacetophenone** via Acetylation.

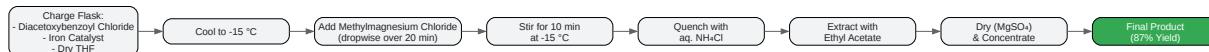
## 2.2. Method 2: Grignard Reaction Protocol

A documented experimental protocol involves the reaction of 3,5-Bis(acetoxy)benzoyl chloride with methylmagnesium chloride.<sup>[5]</sup>

Experimental Details:

- Reaction Vessel: A 100 ml three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser is used.[5]
- Reagents:
  - 3,5-Bis(acetoxy)benzoyl chloride (2 g, 7.8 mmol)[5]
  - Tris(dibenzoylmethanato)iron (169 mg, 3 mol%)[5]
  - Dry Tetrahydrofuran (THF) (15 ml)[5]
  - Methylmagnesium chloride (2.6 ml, 3M in THF)[5]
- Procedure:
  - The flask is charged with diacetoxybenzoyl chloride, the iron catalyst, and dry THF under a nitrogen atmosphere.[5]
  - The solution is cooled to -15 °C.[5]
  - Methylmagnesium chloride is added dropwise over 20 minutes, maintaining the temperature at -15 °C.[5]
  - The reaction mixture is stirred for an additional 10 minutes at -15 °C.[5]
  - The reaction is quenched with an aqueous ammonium chloride solution.[5]
  - The product is extracted with ethyl acetate.[5]
  - The organic extract is dried over MgSO<sub>4</sub> and concentrated.[5]
- Yield: The reported yield, as analyzed by Gas Chromatography (GC), is 87.0%. [5]

Diagram of Grignard Synthesis Workflow

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Caption: Workflow for the Grignard Synthesis of **3',5'-Diacetoxyacetophenone**.

## Biological and Chemical Significance

**3',5'-Diacetoxyacetophenone** is noted for its utility in various research and development sectors.

### 3.1. Applications in Synthesis

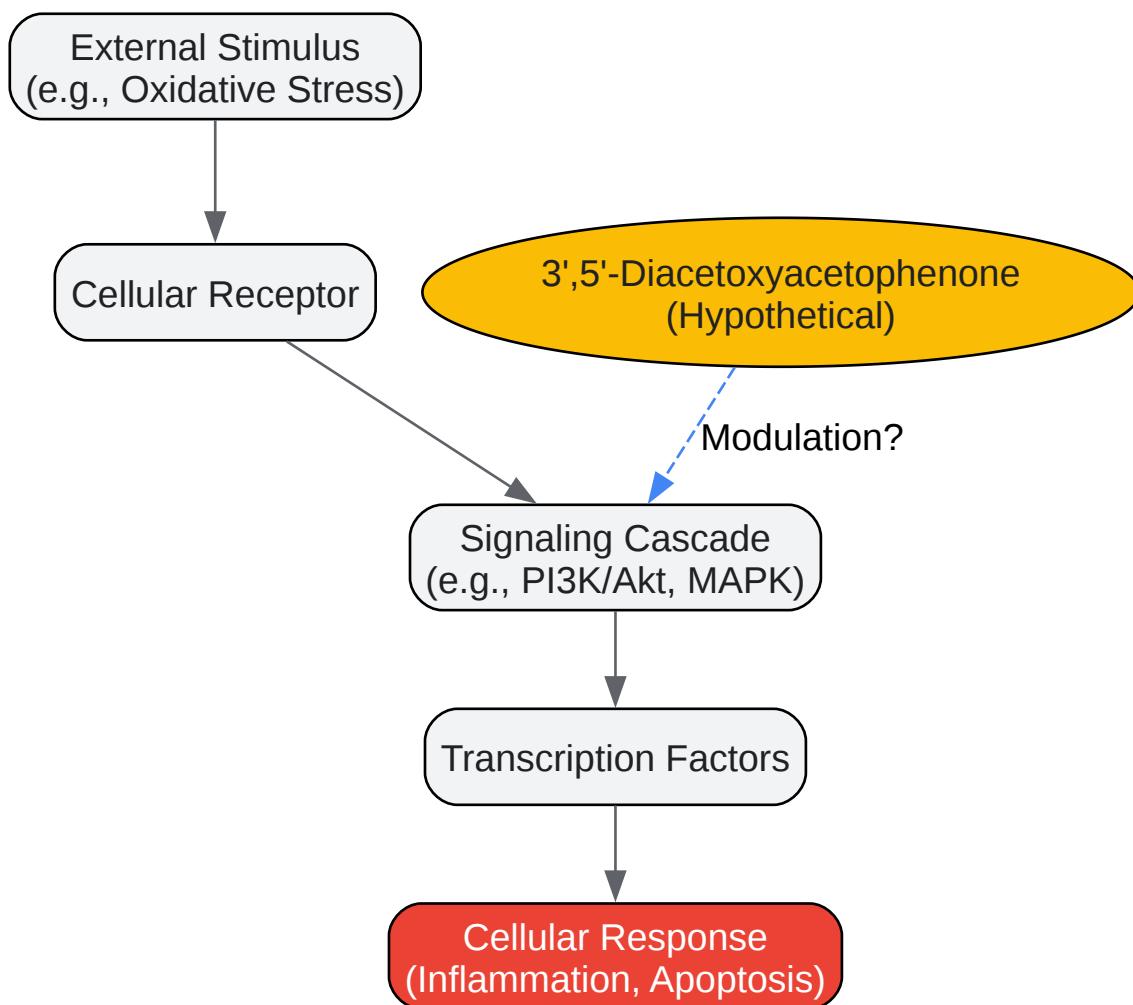
- Pharmaceutical Intermediate: It is a key intermediate in the synthesis of  $\beta_2$ -adrenergic receptor agonists such as Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[8][7]
- Organic Building Block: The compound serves as a versatile starting material for creating more complex molecules due to its reactive functional groups.[8][2] It is particularly useful for synthesizing diarylmethanes and in the production of resveratrol.[8]

3.2. Potential Biological Activity While specific signaling pathways for **3',5'-diacetoxyacetophenone** are not extensively detailed in current literature, related acetophenone structures are known for a range of biological activities.[9]

- Anti-inflammatory and Antitumor Properties: Some studies have indicated that **3',5'-diacetoxyacetophenone** may possess anti-inflammatory and antitumor properties, though further research is required to validate these effects.[8][1]
- Antioxidant Activity: The presence of phenolic-derived groups suggests a potential for antioxidant activity, a common feature among acetophenone derivatives, which is often attributed to their ability to scavenge free radicals.[9][10]

General Signaling Context for Related Compounds Phytochemicals and phenolic compounds often exert their biological effects by modulating key cellular signaling pathways such as PI3K/Akt or MAPK/ERK, which are integral to processes like cell proliferation, inflammation, and apoptosis.[11][12] Although direct evidence for **3',5'-Diacetoxyacetophenone** is pending, its structural class suggests that if it is biologically active, it may influence one of these fundamental pathways.

#### Hypothetical Signaling Modulation



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Caption: Hypothetical modulation of a signaling pathway by the compound.

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